molecular formula C13H14F3NO4 B120648 2-((tert-Butoxycarbonyl)amino)-5-(trifluoromethyl)benzoic acid CAS No. 141940-29-6

2-((tert-Butoxycarbonyl)amino)-5-(trifluoromethyl)benzoic acid

Cat. No.: B120648
CAS No.: 141940-29-6
M. Wt: 305.25 g/mol
InChI Key: SFKKGJIKDGSCQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((tert-Butoxycarbonyl)amino)-5-(trifluoromethyl)benzoic acid is a useful research compound. Its molecular formula is C13H14F3NO4 and its molecular weight is 305.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Applications in Peptide Synthesis and Inhibitor Development

  • SARS-CoV Protease Inhibitors: A study demonstrated the synthesis of trifluoromethyl-β-amino alcohol derivatives from Cbz-l-Glu-OH, where the key step involved the introduction of the trifluoromethyl group. These compounds were then used to create tri- and tetra-glutamic acid and glutamine peptides possessing a CF3-ketone group, showing inhibitory activity against severe acute respiratory syndrome coronavirus protease (SARS-CoV 3CLpro) (Sydnes et al., 2006).

Advances in Organic Synthesis Techniques

  • Efficient Synthesis of Benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates: Research described the efficient synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates from natural or protected l-amino acids, indicating the versatility of the tert-butoxycarbonyl amino group in synthesizing complex organic molecules (Koseki et al., 2011).

Improvements in Deprotection Methods

  • Selective Deprotection of N-Boc: A method was developed for the more selective removal of the tert-butoxycarbonyl group, a common protective group in peptide synthesis, by dilution with acetic acid or a mixture of phenol and p-cresol, enhancing the selectivity and efficiency of deprotection steps in synthetic processes (Bodanszky & Bodanszky, 2009).

Synthesis of Peptide Amides

  • Solid-Phase Synthesis of C-terminal Peptide Amides: Several N-protected aminomethylbenzoic acids, including those protected by tert-butoxycarbonyl, were prepared for the solid-phase synthesis of peptide amides under mild conditions, illustrating the role of tert-butoxycarbonyl derivatives in facilitating peptide synthesis (Hammer et al., 2009).

Catalysis and Chemical Transformations

  • N-tert-Butoxycarbonylation of Amines: The heteropoly acid H3PW12O40 was used as an efficient catalyst for N-tert-butoxycarbonylation of amines, showcasing the application of 2-((tert-Butoxycarbonyl)amino)-5-(trifluoromethyl)benzoic acid derivatives in the modification of amines for synthetic purposes (Heydari et al., 2007).

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302, H312, and H332 . This indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Appropriate safety measures should be taken when handling this compound.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO4/c1-12(2,3)21-11(20)17-9-5-4-7(13(14,15)16)6-8(9)10(18)19/h4-6H,1-3H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKKGJIKDGSCQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50567274
Record name 2-[(tert-Butoxycarbonyl)amino]-5-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141940-29-6
Record name 2-[(tert-Butoxycarbonyl)amino]-5-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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